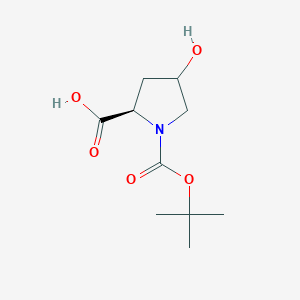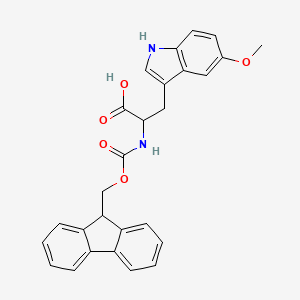![molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7](/img/structure/B1322191.png)
Furo[2,3-c]pyridine-5-carboxaldehyde
Descripción general
Descripción
Furo[2,3-c]pyridine-5-carboxaldehyde is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol .
Molecular Structure Analysis
The InChI code for Furo[2,3-c]pyridine-5-carboxaldehyde is 1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H . The Canonical SMILES is C1=COC2=CN=C(C=C21)C=O .Chemical Reactions Analysis
While specific chemical reactions involving Furo[2,3-c]pyridine-5-carboxaldehyde are not detailed in the retrieved sources, it’s known that this compound can participate in various chemical reactions .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridine-5-carboxaldehyde is a solid at room temperature . It has a topological polar surface area of 43.1 Ų and a XLogP3-AA value of 1.1 . It has no hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Photosensitizer Development
A novel furo[3,2-c]pyridine-based compound has been developed as an Aggregation-Induced Emission (AIE) active photosensitizer. This compound, named LIQ-TF, exhibits near-infrared emission with high quantum yield and efficient generation of singlet oxygen and hydroxyl radicals, making it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria .
Proteomics Research
Furo[2,3-c]pyridine-5-carboxaldehyde is also used as a biochemical in proteomics research. Its molecular formula is C8H5NO2 with a molecular weight of 147.13 .
Safety and Hazards
Propiedades
IUPAC Name |
furo[2,3-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRQBNEOKIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621966 | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478148-61-7 | |
| Record name | Furo[2,3-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














